molecular formula C13H18N6O3 B14928978 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14928978
M. Wt: 306.32 g/mol
InChI Key: PEJUJNPTYQMKKF-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are often used as key structural motifs in various drugs .

Preparation Methods

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate at room temperature . This reaction yields high to excellent results, and the pure products can be isolated by simple filtration . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes them effective in targeting cancer cells while minimizing damage to healthy cells.

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H18N6O3/c1-3-17-6-4-11(16-17)8-14-13(20)5-7-18-10(2)12(9-15-18)19(21)22/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,20)

InChI Key

PEJUJNPTYQMKKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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